3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate
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Overview
Description
3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and two carboxylate groups attached to the pyridine ring, along with two methyl groups at the 3 and 4 positions. It is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate typically involves the bromination of 3,4-dimethylpyridine-3,4-dicarboxylate. The process can be summarized as follows:
Starting Material: 3,4-dimethylpyridine-3,4-dicarboxylate.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,4-dimethylpyridine-3,4-dicarboxylate.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 3,4-dimethylpyridine-3,4-dicarboxylate derivatives.
Reduction: Formation of 3,4-dimethylpyridine-3,4-dicarboxylate.
Oxidation: Formation of 3,4-dicarboxypyridine-5-bromide.
Scientific Research Applications
3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and carboxylate groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethylpyridine-3,4-dicarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
5-bromopyridine-3,4-dicarboxylate: Lacks the methyl groups, which can affect its steric properties and reactivity.
3,4-dimethyl 5-chloropyridine-3,4-dicarboxylate: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
Uniqueness
3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate is unique due to the combination of bromine and methyl groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
521980-85-8 |
---|---|
Molecular Formula |
C9H8BrNO4 |
Molecular Weight |
274.1 |
Purity |
95 |
Origin of Product |
United States |
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